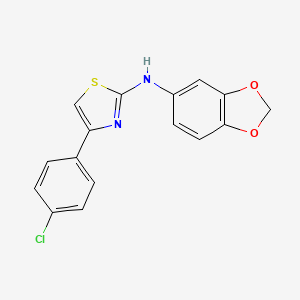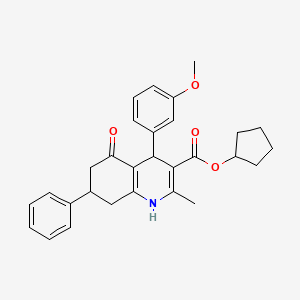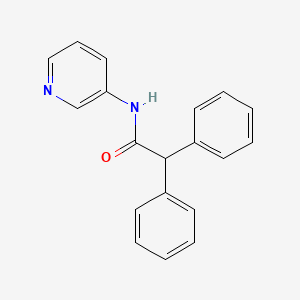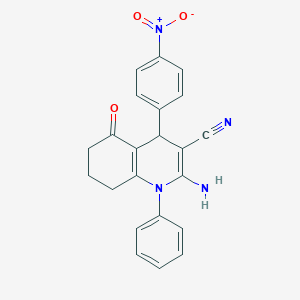![molecular formula C18H13N5O3 B11100448 2-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1H-benzimidazole](/img/structure/B11100448.png)
2-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Nitrophenyl)-2-furaldehyde 2-(1H-1,3-benzimidazol-2-yl)hydrazone: is a complex organic compound that features a combination of a nitrophenyl group, a furaldehyde moiety, and a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-nitrophenyl)-2-furaldehyde 2-(1H-1,3-benzimidazol-2-yl)hydrazone typically involves the following steps:
-
Formation of 5-(3-nitrophenyl)-2-furaldehyde
Starting Materials: 3-nitrobenzaldehyde and furfural.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the condensation reaction, forming the furaldehyde derivative.
-
Formation of 2-(1H-1,3-benzimidazol-2-yl)hydrazine
Starting Materials: o-phenylenediamine and hydrazine hydrate.
Reaction Conditions: The reaction is typically conducted under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
-
Condensation Reaction
Starting Materials: 5-(3-nitrophenyl)-2-furaldehyde and 2-(1H-1,3-benzimidazol-2-yl)hydrazine.
Reaction Conditions: The final condensation reaction is carried out under reflux conditions in the presence of a suitable solvent, often ethanol or methanol, to form the desired hydrazone compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furaldehyde moiety, leading to the formation of carboxylic acid derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5-(3-Nitrophenyl)-2-furaldehyde 2-(1H-1,3-benzimidazol-2-yl)hydrazone: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The nitrophenyl group and benzimidazole ring are key functional groups that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(3-Nitrophenyl)-2-furaldehyde hydrazone: Lacks the benzimidazole ring, potentially altering its biological activity.
2-(1H-1,3-Benzimidazol-2-yl)hydrazone derivatives: Variations in the substituents on the benzimidazole ring can lead to differences in reactivity and applications.
Uniqueness
- The combination of the nitrophenyl group, furaldehyde moiety, and benzimidazole ring in 5-(3-nitrophenyl)-2-furaldehyde 2-(1H-1,3-benzimidazol-2-yl)hydrazone provides a unique structural framework that can be exploited for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H13N5O3 |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C18H13N5O3/c24-23(25)13-5-3-4-12(10-13)17-9-8-14(26-17)11-19-22-18-20-15-6-1-2-7-16(15)21-18/h1-11H,(H2,20,21,22)/b19-11+ |
InChI Key |
VIXZVMOUWRERLG-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]-3-nitrobenzonitrile](/img/structure/B11100365.png)

![(5E)-3-(3,4-dichlorophenyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11100384.png)
![N-(2,4-dimethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11100389.png)
![((2Z)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazono}-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11100392.png)
![dibutyl[5-chloro-2-(imino-kappaN)-N-phenylpyridine-1(2H)-carboxamidato-kappaN~1~]boron](/img/structure/B11100393.png)
![Ethyl 4-[(hexylsulfonyl)amino]benzoate](/img/structure/B11100394.png)
![Methyl 6'-amino-5'-cyano-2',5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11100398.png)

![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11100425.png)
![6-[4-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11100428.png)



